Bromamphenicol

説明

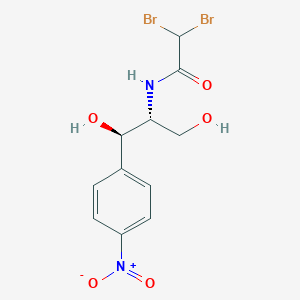

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOHGNMWBGIRAQ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876333 | |

| Record name | DIBROMOAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16803-75-1, 17371-30-1 | |

| Record name | Bromamphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07492 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIBROMOAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bromamphenicol on Ribosomal Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which bromamphenicol, a member of the phenicol class of antibiotics, inhibits bacterial protein synthesis. The content herein details the antibiotic's interaction with the 50S ribosomal subunit, its impact on the peptidyl transferase center, and the experimental methodologies used to elucidate these interactions. Quantitative binding and inhibition data are presented for chloramphenicol, a closely related and extensively studied analog, which serves as a reliable proxy for understanding the action of this compound.

Core Mechanism of Action: Inhibition of Peptidyl Transfer

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. The primary site of action is the 50S ribosomal subunit , where it binds to the peptidyl transferase center (PTC) .[1][2][3] By occupying this critical site, this compound sterically hinders the correct positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) in the A-site of the ribosome.[2] This obstruction prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the newly arrived amino acid on the A-site tRNA, thereby stalling protein elongation.[1][2]

X-ray crystallography studies of chloramphenicol in complex with the 70S ribosome have revealed that the drug binds in a crevice formed by conserved nucleotides of the 23S rRNA, including A2451 and C2452.[4] The nitrobenzyl group of chloramphenicol engages in π-stacking interactions with these bases, effectively blocking the A-site.[2][4] While primarily viewed as an inhibitor of peptide bond formation, some evidence suggests that chloramphenicol and its analogs can also interfere with the passage of the nascent polypeptide chain through the ribosomal exit tunnel.[5]

Recent studies have also indicated that the inhibitory action of chloramphenicol can be context-specific, with the efficiency of translation arrest being influenced by the amino acid sequence of the nascent peptide. For instance, the presence of alanine, serine, or threonine in the penultimate position of the growing polypeptide chain can enhance the stalling effect of the antibiotic.[6]

Furthermore, beyond its direct impact on translation, chloramphenicol has been shown to interfere with the maturation of the 50S ribosomal subunit itself. This interference appears to occur through both direct binding to ribosomal precursors and indirect effects on the balance of ribosomal proteins.[6]

Signaling Pathway of Inhibition

The following diagram illustrates the key steps in the mechanism of action of this compound at the ribosomal level.

Caption: Mechanism of this compound action on the ribosome.

Quantitative Data: Binding Affinity and Inhibition

The following table summarizes key quantitative data for chloramphenicol binding to bacterial ribosomes and its inhibitory activity. This data is derived from various experimental techniques as cited.

| Parameter | Value | Organism/System | Method | Reference |

| Dissociation Constant (Kd) | ||||

| Apparent Kd (BODIPY-CAM) | 3.5 ± 0.9 µM | E. coli 70S | Fluorescence Anisotropy | [2] |

| Apparent Kd (BODIPY-ERY comp.) | 2.8 ± 0.5 µM | E. coli 70S | Competition Binding Assay | [3][4] |

| Kd (from [14C]-CHL) | 2.3 µM | E. coli 70S | Direct Radiolabel Binding | [3] |

| Kd1 | 2 µM | D. radiodurans 50S | X-ray Crystallography | [5] |

| Inhibition Constant (Ki) | ||||

| Ki (Monoiodoamphenicol) | 7.5 x 10^4 M^-1 (K) | E. coli 70S | Affinity Labeling | [7] |

| IC50 | ||||

| IC50 (Growth Inhibition) | Dependent on growth rate | E. coli MG1655 | Growth Inhibition Curves | [8] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of this compound and its analogs with the ribosome.

Ribosome Binding Assay (Competition Assay)

This protocol describes a competition binding assay to determine the binding affinity of a compound by measuring its ability to displace a fluorescently labeled ligand from the ribosome.

Workflow Diagram:

Caption: Workflow for a ribosome competition binding assay.

Methodology:

-

Preparation of Reagents:

-

Purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600).

-

Prepare a stock solution of a fluorescently labeled antibiotic that binds to the 50S subunit (e.g., BODIPY-Erythromycin).

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 50 mM NH4Cl, 10 mM Mg(CH3COO)2, 4 mM β-mercaptoethanol, and 0.05% Tween-20.[2]

-

-

Binding Reaction:

-

In a microplate, incubate a fixed concentration of 70S ribosomes (e.g., 25 nM) with a fixed concentration of the fluorescent probe (e.g., 4 nM BODIPY-ERY) for 30 minutes at 25°C to allow complex formation.[4]

-

Add the various concentrations of this compound to the ribosome-probe complex.

-

Incubate the mixture for a sufficient time (e.g., 2 hours) to reach equilibrium.[4]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization or anisotropy of each sample using a suitable plate reader.

-

As the concentration of this compound increases, it will displace the fluorescent probe, leading to a decrease in fluorescence polarization.

-

Plot the change in fluorescence polarization against the logarithm of the this compound concentration.

-

Fit the data to a suitable binding model to determine the IC50, which can then be used to calculate the dissociation constant (Kd) of this compound.

-

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free translation system.

Methodology:

-

System Preparation:

-

Utilize a commercially available in vitro transcription-translation system (e.g., PURExpress) reconstituted from purified E. coli components.[9]

-

The system should contain all necessary components for transcription and translation, including ribosomes, tRNAs, amino acids, and energy sources.

-

Use a DNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP).[9]

-

-

Inhibition Assay:

-

Assemble the in vitro translation reactions according to the manufacturer's protocol.

-

Add varying concentrations of this compound to the reactions. Include a no-drug control and a control with a known translation inhibitor (e.g., puromycin).

-

Incubate the reactions at 37°C for a specified time (e.g., 40 minutes to 2 hours) to allow for protein synthesis.[9]

-

-

Detection and Analysis:

-

Quantify the amount of reporter protein synthesized in each reaction. For luciferase, this is done by adding a luciferin substrate and measuring the resulting luminescence.[10] For GFP, measure the fluorescence.

-

Plot the reporter signal as a function of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

-

Puromycin Reaction Assay

The puromycin reaction is a classic method to specifically assess the activity of the peptidyl transferase center. Puromycin is an aminoacyl-tRNA analog that can accept the nascent polypeptide chain from the P-site tRNA, leading to premature termination of translation.

Methodology:

-

Preparation of Ribosomal Complexes:

-

Prepare 70S ribosomes programmed with a suitable mRNA and carrying a radiolabeled peptidyl-tRNA (e.g., N-acetyl-[¹⁴C]-Phe-tRNA) in the P-site.

-

-

Inhibition and Reaction:

-

Pre-incubate the ribosomal complexes with varying concentrations of this compound.

-

Initiate the reaction by adding a saturating concentration of puromycin.

-

Allow the reaction to proceed for a short time.

-

-

Analysis:

-

Stop the reaction and extract the peptidyl-puromycin product.

-

Quantify the amount of radiolabeled peptidyl-puromycin formed using scintillation counting.

-

The inhibition of the puromycin reaction by this compound provides a direct measure of its effect on the peptidyl transferase activity.

-

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that acts by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding event sterically occludes the A-site, preventing the accommodation of aminoacyl-tRNAs and thereby halting peptide bond formation. The mechanism of action has been extensively characterized through a combination of structural biology, biochemical assays, and kinetic studies, primarily using its close analog, chloramphenicol. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals working on the development of new antibiotics targeting the bacterial ribosome. Further investigation into the context-dependent effects of this compound and its interactions with ribosomal precursors may unveil new avenues for the design of more effective and specific antibacterial agents.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Binding and Action of Triphenylphosphonium Analog of Chloramphenicol upon the Bacterial Ribosome | MDPI [mdpi.com]

- 3. Binding and Action of Triphenylphosphonium Analog of Chloramphenicol upon the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloramphenicol Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Chloramphenicol-Binding Protein in Escherichia coli Ribosomes by Affinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Discovery of Bromamphenicol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromamphenicol is a synthetic analog of the broad-spectrum antibiotic Chloramphenicol, characterized by the substitution of the dichloroacetyl moiety with a dibromoacetyl group. First reported in the mid-20th century, it functions through the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit. While exhibiting weaker antibiotic activity compared to its chlorinated counterpart, the study of this compound has contributed to the understanding of structure-activity relationships within the phenicol class of antibiotics and their interaction with the ribosomal peptidyl transferase center. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key biological data related to this compound.

Discovery and Background

The discovery of this compound is intrinsically linked to the development of Chloramphenicol. Chloramphenicol was first isolated in 1947 from the soil bacterium Streptomyces venezuelae and was the first broad-spectrum antibiotic to be discovered.[1][2] Its chemical structure was elucidated and it was first synthesized by 1949.[2] Following this, extensive research was conducted to create analogs to explore and improve its antibacterial properties and understand its mechanism of action.

This compound emerged from this research as a semi-synthetic derivative, first reported in 1950.[3] It was created by replacing the dichloroacetamide side chain of Chloramphenicol with a dibromoacetamide group.[3] This modification was part of a broader investigation into the structure-activity relationships (SAR) of the acetamide binding region on the bacterial ribosome.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| Formal Name | [R-(R,R)]-2,2-dibromo-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-acetamide | [4] |

| CAS Number | 17371-30-1 | [4] |

| Molecular Formula | C₁₁H₁₂Br₂N₂O₅ | [4] |

| Molecular Weight | 412.0 g/mol | [4] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [4] |

| UV max | 273 nm | [4] |

Spectroscopic Characterization

Specific experimental spectroscopic data for this compound is not widely available in the reviewed literature. However, based on its molecular structure, the expected spectroscopic features can be predicted. Characterization would typically be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H-NMR: The proton NMR spectrum is expected to be similar to that of Chloramphenicol, showing signals for the aromatic protons of the p-nitrophenyl group, the methine and methylene protons of the propanediol backbone, and the amide proton. The key difference would be the chemical shift of the proton on the carbon bearing the dibromo group, which would likely be influenced by the electronegativity of the bromine atoms.

-

¹³C-NMR: The carbon spectrum would show distinct peaks for the carbons in the p-nitrophenyl ring, the propanediol chain, and the dibromoacetyl group. The carbon of the CBr₂ group would be a key diagnostic signal.

-

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) groups (broad peak around 3300-3500 cm⁻¹), the amide N-H bond (around 3250 cm⁻¹), the amide carbonyl (C=O) group (around 1650-1680 cm⁻¹), and the nitro (-NO₂) group (strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹, respectively). The C-Br stretches would appear in the fingerprint region (typically below 700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (412.0 g/mol ). A characteristic isotopic pattern would be observed due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak pattern.

Synthesis of this compound

This compound is synthesized via the acylation of the key intermediate, D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, which is also the precursor for Chloramphenicol. The synthesis involves replacing the standard dichloroacetylation step with a dibromoacetylation reaction.

Synthesis Workflow

Caption: Final acylation step in the synthesis of this compound.

Experimental Protocol: Dibromoacetylation (Representative)

This protocol describes a plausible method for the final synthesis step based on standard organic chemistry procedures for the acylation of amines.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol (1 equivalent) in an anhydrous solvent such as ethyl acetate or tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) to the solution to act as a base to neutralize the HCl byproduct.

-

Acylation: While maintaining the temperature at 0 °C, add a solution of dibromoacetyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Biological Activity and Mechanism of Action

Mechanism of Action

Similar to Chloramphenicol, this compound is a bacteriostatic agent that inhibits protein synthesis in bacteria.[5] Its primary target is the 50S subunit of the bacterial ribosome.

-

Binding: this compound binds to the 50S ribosomal subunit, specifically interfering with the activity of the peptidyl transferase center.[5]

-

Inhibition: This binding prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain.[5][6]

-

Result: The inhibition of protein synthesis ultimately stops bacterial growth and replication.[5]

In addition to its ribosomal activity, this compound has been shown to bind to the major adhesin subunit DraE from uropathogenic E. coli.[4][7]

Caption: Inhibition of protein synthesis by this compound at the 50S ribosomal subunit.

Quantitative Biological Data

This compound has been shown to inhibit protein and DNA synthesis in various systems. It is generally considered to have weaker antibiotic activity than Chloramphenicol.[3]

| Assay | System | Concentration | % Inhibition | Source(s) |

| Protein Synthesis | Rat Liver Mitochondria | 93 µM | 90.6% | [4][7] |

| Protein Synthesis | E. coli | 93 µM | 98.8% | [4][7] |

| DNA Synthesis | Human Lymphoblastoid Cells | 1 mM | 83% | [4][7] |

Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay

This protocol provides a generalized methodology for assessing the inhibitory activity of compounds like this compound on bacterial protein synthesis using a cell-free system.

-

System Preparation: Prepare an S30 cell-free extract from a suitable bacterial strain, such as E. coli. This extract contains all the necessary components for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

-

Reaction Mixture: For each reaction in a microplate well, prepare a master mix containing the S30 extract, a buffer system, an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid, e.g., ³⁵S-methionine), and a DNA template encoding a reporter protein (e.g., luciferase or chloramphenicol acetyltransferase).

-

Inhibitor Addition: Add varying concentrations of this compound (typically dissolved in DMSO, ensuring the final DMSO concentration is non-inhibitory, e.g., <1%) to the reaction wells. Include a positive control (a known inhibitor like Chloramphenicol) and a negative control (vehicle only).

-

Incubation: Incubate the reaction plate at 37 °C for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.

-

Measurement: Stop the reaction and measure the amount of newly synthesized protein. If using a radiolabeled amino acid, this can be done by precipitating the proteins with trichloroacetic acid (TCA), collecting the precipitate on a filter, and measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce protein synthesis by 50%).

Conclusion

This compound serves as a classic example of early antibiotic analog development. As the dibrominated derivative of Chloramphenicol, its synthesis and study have provided valuable insights into the molecular interactions required for the inhibition of the bacterial ribosome. While its own clinical utility is limited due to weaker activity, the comparative data generated from this compound and other analogs helped to define the critical structural features of the phenicol class, paving the way for the development of newer-generation antibiotics like thiamphenicol and florfenicol. The methodologies for its synthesis and biological evaluation remain relevant for contemporary drug discovery efforts targeting bacterial protein synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. WO2007054147A1 - Process for the synthesis of intermediates of chloramphenicol or its analogues - Google Patents [patents.google.com]

- 4. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Physicochemical Properties of Bromamphenicol: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the known physicochemical properties of Bromamphenicol, a semisynthetic analog of chloramphenicol. Designed for researchers, scientists, and professionals in drug development, this document compiles available data on this compound's chemical and physical characteristics, outlines detailed experimental protocols for their determination, and visualizes its mechanism of action.

Introduction

This compound, a derivative of chloramphenicol, is a synthetic compound with antibacterial properties.[1] Its primary mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the 50S ribosomal subunit, thereby interfering with the activity of peptidyl transferase.[1] Understanding the physicochemical properties of this compound is crucial for its development as a potential therapeutic agent, influencing its formulation, delivery, and pharmacokinetic profile.

Chemical and Physical Properties

This compound presents as a white solid and is known to be soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). A summary of its key chemical identifiers and properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Structure | See Figure 1 | [2] |

| Molecular Formula | C₁₁H₁₂Br₂N₂O₅ | [3] |

| Molecular Weight | 412.0 g/mol | [3] |

| CAS Number | 16803-75-1 | [3] |

| Appearance | White solid | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [3] |

| Melting Point | Not explicitly reported in the literature. | |

| pKa | Not explicitly reported in the literature. | |

| LogP | Not explicitly reported in the literature. |

Figure 1: Chemical Structure of this compound

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range can indicate the presence of impurities.

Methodology: Capillary Melting Point Method [4]

-

Sample Preparation: A small amount of the finely powdered dry sample is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The sample is packed tightly by tapping the capillary tube.

-

Apparatus: A calibrated melting point apparatus with a heating block or an oil bath is used. The apparatus should allow for controlled heating and clear observation of the sample.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

-

Data Analysis: The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow (0.5-1 °C).[4]

Figure 2: Workflow for Melting Point Determination

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at different physiological pH values, which in turn affects its solubility, absorption, and distribution.

Methodology: Potentiometric Titration [5][6]

-

Sample Preparation: A solution of this compound of a known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility. The ionic strength of the solution is kept constant using an inert salt like KCl.[5]

-

Apparatus: A calibrated pH meter with a combination glass electrode and a precise automated titrator or a burette are required. The titration vessel is usually jacketed to maintain a constant temperature.

-

Procedure:

-

The this compound solution is placed in the titration vessel and stirred continuously.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to reach equilibrium.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

LogP Determination

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It describes the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is a key determinant of a drug's ability to cross cell membranes.

Methodology: OECD 107 Shake-Flask Method [7][8][9]

-

Sample Preparation:

-

n-Octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by separation of the two phases.

-

A stock solution of this compound is prepared in either pre-saturated n-octanol or pre-saturated water.

-

-

Procedure:

-

A known volume of the stock solution is added to a known volume of the other pre-saturated solvent in a suitable vessel. The volume ratio of the two phases is chosen based on the expected logP.

-

The vessel is shaken at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically for several hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.[9]

-

-

Analysis:

-

The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis. This mechanism is analogous to that of chloramphenicol.

The process begins with the entry of this compound into the bacterial cell. It then binds to the 50S subunit of the bacterial ribosome. This binding event sterically hinders the action of peptidyl transferase, the enzyme responsible for forming peptide bonds between amino acids during translation. The inhibition of peptide bond formation ultimately halts protein elongation, leading to the cessation of bacterial growth and replication.

Figure 3: Mechanism of Action of this compound

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided detailed, standard protocols for the experimental determination of its key properties. While data on its melting point, pKa, and logP are not explicitly available in the current literature, the outlined methodologies provide a clear path for researchers to obtain this critical information. A thorough understanding of these properties is essential for the continued investigation and potential development of this compound as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. oecd.org [oecd.org]

- 8. acri.gov.tw [acri.gov.tw]

- 9. oecd.org [oecd.org]

Solubility Profile of Bromamphenicol: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility characteristics of bromamphenicol, a synthetic antibiotic derived from chloramphenicol. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, details relevant experimental methodologies, and illustrates key biological pathways and experimental workflows.

Executive Summary

This compound, a dibrominated derivative of chloramphenicol, is an antibiotic that inhibits bacterial protein synthesis. Understanding its solubility in various laboratory solvents is critical for a range of applications, from in vitro assays to formulation development. This guide summarizes the known qualitative solubility of this compound and provides quantitative data for the closely related compound, chloramphenicol, as a reference. Furthermore, it outlines standard experimental protocols for determining drug solubility and provides visual representations of its mechanism of action and a typical solubility screening workflow.

Solubility Data

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its solubility in several organic solvents. For comparative purposes, the well-documented solubility of chloramphenicol is provided.

Table 1: Solubility of this compound and Chloramphenicol in Various Solvents

| Compound | Solvent | Solubility |

| This compound | Methanol | Soluble[1] |

| Ethanol | Soluble[1] | |

| Dimethylformamide (DMF) | Soluble[1] | |

| Dimethyl sulfoxide (DMSO) | Soluble[1] | |

| Chloramphenicol | Water | 2.5 mg/mL (Slightly Soluble)[2][3] |

| Ethanol | 50 mg/mL[2] | |

| Methanol | Very Soluble | |

| Acetone | Very Soluble | |

| Ethyl Acetate | Very Soluble | |

| DMSO | 65 mg/mL (201.15 mM)[4] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. Two common methods employed in pharmaceutical research are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[5][6]

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of the test compound (e.g., 10-20 mM) is prepared in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.

-

Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) is added to each well containing the DMSO-dissolved compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: The formation of precipitate is detected by measuring the turbidity of the solutions using a nephelometer or by UV/Vis spectroscopy after filtration.

-

Data Analysis: The kinetic solubility is determined as the concentration at which the first signs of precipitation are observed.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is often used in later stages of drug development for formulation and preclinical studies.[7][8]

Methodology:

-

Addition of Excess Compound: An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Concentration Analysis: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution.

Visualizing Key Pathways and Workflows

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like its parent compound chloramphenicol, exerts its antibiotic effect by inhibiting bacterial protein synthesis. It specifically targets the 50S ribosomal subunit, preventing the formation of peptide bonds.

Caption: Inhibition of Bacterial Protein Synthesis by this compound.

Experimental Workflow: Kinetic Solubility Screening

The following diagram illustrates a typical workflow for high-throughput kinetic solubility screening of drug candidates like this compound.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Development and Evaluation of a Chloramphenicol Hypertonic Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

Bromamphenicol: A Technical Deep Dive into a Chloramphenicol Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae in 1947, marked a significant milestone in the treatment of bacterial infections.[1] Its potent bacteriostatic action, achieved by inhibiting protein synthesis, made it a valuable therapeutic agent. However, its clinical use has been curtailed by concerns over serious side effects, most notably aplastic anemia.[2] This has driven research into derivatives that might retain the antibacterial efficacy while exhibiting an improved safety profile. One such derivative is Bromamphenicol, a synthetic analog where the dichloroacetyl moiety of chloramphenicol is replaced by a dibromoacetyl group.

This technical guide provides a comprehensive overview of this compound as a derivative of Chloramphenicol, focusing on its core chemical and biological characteristics. Drawing on available literature, this document summarizes its mechanism of action, and compares its known properties to its parent compound. This guide also outlines detailed experimental protocols relevant to the study of such antibiotic derivatives and employs visualizations to illustrate key concepts and workflows.

Core Compound Characteristics

While extensive quantitative data for this compound is scarce in publicly available literature, its structural relationship to Chloramphenicol allows for inferred properties and highlights areas for future research.

| Property | Chloramphenicol | This compound | Reference |

| Chemical Formula | C₁₁H₁₂Cl₂N₂O₅ | C₁₁H₁₂Br₂N₂O₅ | [3] |

| Molecular Weight | 323.13 g/mol | 412.03 g/mol | [3] |

| Mechanism of Action | Binds to the 50S ribosomal subunit, inhibiting peptidyl transferase activity and thus protein synthesis. | Binds to the 50S ribosomal subunit, interfering with peptidyl transferase activity and inhibiting protein synthesis. | [1][3] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both Chloramphenicol and this compound exert their antibacterial effects by targeting the bacterial ribosome, a critical component of the protein synthesis machinery.[1][3] Specifically, they bind to the 50S ribosomal subunit. This binding action physically obstructs the peptidyl transferase center, the enzymatic core of the ribosome responsible for forming peptide bonds between amino acids. By inhibiting this crucial step, the elongation of the polypeptide chain is halted, leading to a bacteriostatic effect where bacterial growth and replication are arrested.

References

In-Vitro Efficacy of Bromamphenicol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available in-vitro efficacy data for Bromamphenicol, a derivative of the broad-spectrum antibiotic Chloramphenicol. While specific quantitative data on the antibacterial spectrum of this compound is limited in publicly accessible literature, this document synthesizes the known information regarding its mechanism of action, details established experimental protocols for assessing the in-vitro efficacy of Chloramphenicol analogues, and presents the available data on this compound's inhibitory activity. This guide aims to serve as a foundational resource for researchers and professionals in drug development, highlighting the current state of knowledge and identifying key areas for future investigation.

Introduction

This compound is a synthetic analogue of Chloramphenicol, a well-established antibiotic that functions by inhibiting bacterial protein synthesis.[1] Like its parent compound, this compound's mechanism of action involves binding to the 50S ribosomal subunit, thereby interfering with the peptidyl transferase step of protein elongation.[1] Despite its early synthesis and structural similarity to Chloramphenicol, comprehensive in-vitro efficacy studies detailing its antibacterial spectrum through metrics such as Minimum Inhibitory Concentrations (MICs) are not widely reported. This guide collates the available information to provide a technical overview for the scientific community.

Mechanism of Action

This compound, following the established mechanism of Chloramphenicol, exerts its bacteriostatic effect by targeting the bacterial ribosome. Specifically, it binds to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit. This binding action physically obstructs the proper positioning of the aminoacyl-tRNA, thereby preventing the formation of a peptide bond and halting protein synthesis.

Figure 1: Mechanism of this compound's inhibitory action on bacterial protein synthesis.

Quantitative Data on In-Vitro Efficacy

| Organism/System | Assay | Concentration | Inhibition |

| Escherichia coli B (cell-free system) | Protein Synthesis | 93 µM | 98.8% |

Table 1: Summary of available quantitative in-vitro efficacy data for this compound.

This single data point indicates a high level of activity against the protein synthesis machinery of E. coli, suggesting that this compound is a potent inhibitor. However, the lack of comprehensive MIC data prevents a full characterization of its antibacterial spectrum and potency in comparison to Chloramphenicol and other antibiotics.

Experimental Protocols for In-Vitro Efficacy Testing

The following are detailed, generalized protocols for determining the in-vitro efficacy of Chloramphenicol and its analogues, such as this compound. These methods are based on established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.

Materials:

-

This compound stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)

-

Spectrophotometer or turbidity meter

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well (except the sterility control).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

References

Methodological & Application

Application Notes and Protocol for Bromamphenicol Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the preparation of a Bromamphenicol stock solution, intended for use in research and drug development applications. This compound, a derivative of chloramphenicol, is a valuable tool in studying bacterial protein synthesis and other cellular processes.[1][2] Adherence to this protocol will ensure the accurate and reproducible preparation of a stable stock solution for experimental use. Included are the chemical and physical properties of this compound, a detailed step-by-step preparation protocol, storage recommendations, and a visual workflow diagram.

Introduction

This compound is a semi-synthetic analog of chloramphenicol where the dichloroacetamide group is replaced by a dibromoacetamide group.[2][3] It is known to interfere with bacterial protein synthesis by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step.[1] This activity makes it a compound of interest in microbiology, cell biology, and drug discovery. Accurate preparation of a stock solution is the first critical step for any in vitro or in vivo studies. This protocol outlines a standardized procedure to ensure the quality and consistency of the this compound stock solution.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂Br₂N₂O₅ | [1][3][4] |

| Molecular Weight | 412.03 g/mol | [1][4][5] |

| Appearance | White solid | [3] |

| Solubility | Soluble in Ethanol, Methanol, DMF, and DMSO | [3][5] |

| Storage (Powder) | -20°C | [3][5] |

| Storage (in Solvent) | -80°C for up to 1 year | [5] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a commonly used concentration for in vitro assays.

Materials

-

This compound powder (purity >95%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle this compound powder in a chemical fume hood to avoid inhalation.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Dispose of all waste according to institutional guidelines.

Step-by-Step Procedure

-

Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use. This prevents condensation from forming on the powder and in the solvent.

-

Weigh this compound: In a chemical fume hood, carefully weigh out the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need:

-

Calculation:

-

Molecular Weight (MW) of this compound = 412.03 g/mol

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x V x MW

-

Mass (m) = 0.010 mol/L x 0.001 L x 412.03 g/mol = 0.00412 g = 4.12 mg

-

-

Accurately weigh 4.12 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

-

Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particulates. If necessary, gently warm the solution to 37°C to aid dissolution.

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C. Under these conditions, the stock solution is stable for up to one year.[5]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

Conclusion

This protocol provides a detailed and standardized method for the preparation of a this compound stock solution, which is essential for obtaining reliable and reproducible experimental results. By following these guidelines, researchers can confidently prepare a stable and accurately concentrated solution for their studies.

References

Application Notes and Protocols for Bromamphenicol in Bacterial Selection

Introduction

Bromamphenicol is an analog of chloramphenicol, a broad-spectrum antibiotic that inhibits bacterial protein synthesis.[1] Due to this property, this compound is a valuable tool in molecular biology for the selection of bacteria that have been successfully transformed with a plasmid containing a corresponding resistance gene. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of this compound for bacterial selection in culture.

Mechanism of Action

This compound functions by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, interfering with the peptidyl transferase step of peptide bond formation.[1][2][3][4] This action prevents the elongation of the polypeptide chain, leading to the cessation of protein synthesis and inhibition of bacterial growth.[2] While it effectively targets bacterial ribosomes, it has a lower affinity for the 60S ribosomal subunit in mammalian cells, providing a degree of selectivity.[2]

Caption: Mechanism of this compound action.

Bacterial Resistance to this compound

Bacterial resistance to this compound, similar to chloramphenicol, is primarily conferred by enzymatic inactivation. The most common mechanism involves the enzyme chloramphenicol acetyltransferase (CAT), which is encoded by the cat gene.[2] This enzyme acetylates the drug, rendering it unable to bind to the ribosome.[2] Other resistance mechanisms include the expression of efflux pumps that actively remove the antibiotic from the cell and, less commonly, mutations in the ribosomal binding site.[2][5][6] Plasmids used in molecular cloning often carry the cat gene as a selectable marker, allowing for the selection of transformed bacteria on media containing this compound.[7]

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| Typical Working Concentration | 10-50 µg/mL | [8] (based on chloramphenicol) |

| Stock Solution Concentration | 25-50 mg/mL in ethanol | [8][9] (based on chloramphenicol) |

| Storage of Stock Solution | -20°C, protected from light | [10] |

| Solubility | Soluble in ethanol | |

| Stability in Aqueous Solution | Stable at pH 2-7 at room temperature. |

Note: Data is primarily based on its parent compound, chloramphenicol, due to limited specific data on this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

-

Dissolving: Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 25 mg/mL).

-

Vortexing: Vortex the solution until the this compound is completely dissolved.

-

Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparation of this compound-Containing Agar Plates

Materials:

-

Luria-Bertani (LB) agar powder

-

Distilled water

-

Autoclavable bottle or flask

-

Sterile petri dishes

-

This compound stock solution

-

Water bath

Procedure:

-

Prepare LB Agar: Prepare the LB agar according to the manufacturer's instructions. For example, to make 1 liter, dissolve 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 L of distilled water.

-

Autoclave: Autoclave the LB agar solution at 121°C for 15-20 minutes.

-

Cooling: After autoclaving, cool the molten agar in a 50-60°C water bath. This is crucial to prevent the degradation of the heat-sensitive antibiotic.

-

Add Antibiotic: Once the agar has cooled, add the this compound stock solution to the desired final concentration (e.g., add 1 mL of a 25 mg/mL stock to 1 L of agar for a final concentration of 25 µg/mL).

-

Mix and Pour: Gently swirl the bottle to mix the antibiotic evenly. Avoid creating air bubbles. Pour approximately 20-25 mL of the agar into each sterile petri dish.

-

Solidify and Store: Allow the plates to solidify at room temperature. Once solidified, store the plates inverted at 4°C, protected from light.

Caption: Workflow for preparing selective agar plates.

Protocol 3: Bacterial Selection in Liquid Culture

Materials:

-

Sterile Luria-Bertani (LB) broth

-

Sterile culture tubes or flasks

-

This compound stock solution

-

Bacterial colony from a fresh plate

-

Sterile pipette tips or inoculation loop

-

Shaking incubator

Procedure:

-

Prepare Culture Medium: In a sterile culture tube or flask, add the desired volume of LB broth.

-

Add Antibiotic: Add the this compound stock solution to the LB broth to achieve the desired final working concentration (e.g., add 1 µL of a 25 mg/mL stock to 1 mL of LB for a 25 µg/mL final concentration).

-

Inoculation: Using a sterile pipette tip or inoculation loop, pick a single, well-isolated bacterial colony from a freshly streaked plate and inoculate the liquid culture.

-

Incubation: Incubate the culture at 37°C for 12-18 hours with vigorous shaking (e.g., 200-250 rpm).

Caption: Workflow for bacterial selection in liquid culture.

Protocol 4: Determination of Minimal Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[11] It is essential for determining the appropriate working concentration for a specific bacterial strain.

Materials:

-

Sterile 96-well microtiter plate

-

Sterile LB broth

-

This compound stock solution

-

Overnight bacterial culture

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum: Dilute an overnight bacterial culture in fresh LB broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Prepare Antibiotic Dilutions: In the first column of the 96-well plate, add a starting concentration of this compound (e.g., 100 µg/mL). Perform a two-fold serial dilution across the plate by transferring half the volume to the next well containing fresh media.

-

Inoculate Plate: Add an equal volume of the diluted bacterial culture to each well. Include a positive control (bacteria, no antibiotic) and a negative control (media, no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[11] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Caption: Workflow for MIC determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 3. ldh.la.gov [ldh.la.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Molecular basis of the persistence of chloramphenicol resistance among Escherichia coli and Salmonella spp. from pigs, pork and humans in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Chloramphenicol › Media›Cell Culture›Life Sciences › SERVA Electrophoresis GmbH [serva.de]

- 9. addgene.org [addgene.org]

- 10. Bacterial cultivation media and antibiotics [qiagen.com]

- 11. A Comprehensive Overview of Antibiotic Selection and the Factors Affecting It - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Proposed HPLC-MS/MS Method for the Detection of Bromamphenicol in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document outlines a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Bromamphenicol. As a structural analog of Chloramphenicol, this compound is of interest in various research and development contexts. While specific, validated application notes for this compound are not widely published, a robust analytical method can be adapted from the extensive, well-established methodologies for Chloramphenicol detection in complex matrices.[1][2][3][4][5]

This protocol leverages the common principles of sample preparation, chromatographic separation, and mass spectrometric detection used for Chloramphenicol.[6][7][8] The key adaptations for this compound, particularly the mass spectrometry parameters, are detailed below. This guide serves as a starting point for method development and requires full validation according to institutional and regulatory standards.

Principle

The method involves the extraction of this compound from the sample matrix, followed by separation using reversed-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The use of a deuterated internal standard is recommended to ensure accuracy and precision.[4]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix. Below are protocols adapted from common food and biological sample analysis for Chloramphenicol, which are suitable starting points for this compound.[1][2][3]

Protocol 1: Liquid-Liquid Extraction (LLE) for Honey, Milk, Urine, or Plasma

-

Sample Weighing: Weigh 1-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[1]

-

Internal Standard: Spike the sample with an appropriate amount of internal standard (e.g., this compound-d5, if available, or a suitable structural analog).

-

Extraction: Add 10 mL of ethyl acetate or acetonitrile and homogenize for 1-2 minutes.[1][2] For milk samples, protein precipitation can be achieved by adding acetonitrile at a 1.5:1 ratio (v/v Acetonitrile:Milk).[9]

-

Salting Out (Optional): Add 1 g of sodium chloride to improve phase separation.[1][2]

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.[1][2]

-

Solvent Collection: Transfer the upper organic layer (ethyl acetate/acetonitrile) to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-45°C.[2]

-

Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile) and vortex to dissolve.[1]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Tissue)

For more complex matrices requiring additional cleanup, an SPE step following LLE is recommended.

-

Initial Extraction: Follow steps 1-7 from the LLE protocol above.

-

Reconstitution for SPE: Reconstitute the residue in 5 mL of water or a suitable loading buffer.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the reconstituted sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 5-10% methanol in water to remove polar interferences.

-

Elution: Elute the target analyte with 5 mL of methanol or acetonitrile into a clean collection tube.

-

Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase, as described in LLE steps 7-8.

Workflow for Sample Preparation (LLE)

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

HPLC-MS/MS Analysis

Instrumentation

-

HPLC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.[6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

Proposed HPLC Conditions

The following conditions are based on typical methods for Chloramphenicol and should be optimized for this compound.[2][4]

| Parameter | Recommended Value |

| Column | C18 Reversed-Phase (e.g., 50-100 mm length, 2.1 mm i.d., <3 µm particle size) |

| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40°C |

| Injection Volume | 5 - 10 µL |

| Gradient Elution | Start at 10-15% B, ramp to 90-95% B over 3-5 min, hold, and re-equilibrate. |

| Run Time | 5 - 8 minutes |

Proposed Mass Spectrometry Conditions

MS parameters must be optimized by infusing a standard solution of this compound. The values below are typical starting points. Negative ion mode is recommended, analogous to Chloramphenicol analysis.[2][4][5]

| Parameter | Recommended Value |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 3.0 - 4.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Temp. | 350 - 500°C |

| Nebulizer Gas | Nitrogen, 35 - 60 psi |

| Curtain Gas | Nitrogen, 30 - 40 psi |

| Collision Gas | Argon or Nitrogen |

MRM Transitions for this compound

The key difference from Chloramphenicol methods lies in the mass-to-charge ratios (m/z) used. Based on the structure of a hypothetical this compound (where the nitro group of Chloramphenicol is replaced by bromine), the following precursor and product ions are proposed. These must be confirmed experimentally.

-

Molecular Weight (C₁₁H₁₂BrCl₂NO₃): ~357.93 g/mol (using ⁷⁹Br, ³⁵Cl)

-

Precursor Ion [M-H]⁻: m/z 357 (Isotopic pattern will show contributions from ⁸¹Br and ³⁷Cl)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | 357 | To be determined | To be determined | Optimize (-15 to -30) |

| Internal Std. | Dependent on IS | To be determined | To be determined | Optimize |

Note: Product ions for this compound would likely result from fragmentation patterns similar to Chloramphenicol, such as the loss of the dichloroacetic acid moiety or cleavage of the propanediol side chain. Experimental determination is critical.

Data Analysis and Quantitation

-

Calibration Curve: Prepare a series of calibration standards in a blank matrix extract, ranging from approximately 0.05 µg/kg to 10 µg/kg.[3][9]

-

Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a weighting factor (e.g., 1/x) is typically used.

-

Validation: The method should be validated according to relevant guidelines (e.g., EU Commission Decision 2002/657/EC or FDA guidelines) for parameters including linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[3][9]

Overall Analytical Workflow

Caption: HPLC-MS/MS workflow for this compound analysis.

Conclusion

This application note provides a comprehensive framework for developing a sensitive and specific HPLC-MS/MS method for the detection of this compound. By adapting established protocols for the closely related compound Chloramphenicol, researchers can significantly streamline the method development process.[1][3][5] Critical steps include the experimental optimization of mass spectrometry parameters (precursor/product ions and collision energies) and full method validation to ensure reliable and accurate quantification in the desired sample matrix.

References

- 1. sciex.com [sciex.com]

- 2. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agilent.com [agilent.com]

- 6. Quantitative liquid chromatography/tandem mass spectrometry determination of chloramphenicol residues in food using sub-2 microm particulate high-performance liquid chromatography columns for sensitivity and speed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. 2024.sci-hub.st [2024.sci-hub.st]

- 9. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for the Quantification of Bromamphenicol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromamphenicol is a semi-synthetic analog of chloramphenicol, characterized by the substitution of the dichloroacetamide moiety with a dibromoacetamide group.[1] Like its predecessor, this compound is understood to exert its antibacterial effects by inhibiting protein synthesis in bacteria.[1] This is achieved through its binding to the 50S ribosomal subunit, which ultimately prevents the formation of peptide bonds.[1][2] The development of robust and reliable analytical methods for the quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and residue analysis.

These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The provided protocols are based on well-established methods for the analogous compound, Chloramphenicol, and should be validated for specific matrices and analytical instrumentation.

Mechanism of Action: Inhibition of Protein Synthesis

This compound inhibits bacterial protein synthesis by binding to the A-site of the peptidyl transferase center on the 50S ribosomal subunit. This binding sterically hinders the proper positioning of the aminoacyl-tRNA, thereby preventing peptide bond formation and halting polypeptide chain elongation.[2] Studies have indicated that this compound's main crosslinking site is the ribosomal protein L2.[3][4]

Caption: Mechanism of this compound Action.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible method for the quantification of this compound in pharmaceutical formulations.

Experimental Workflow

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Antibiotics inhibiting protein synthesis 3 chloramphenicol and macrolides 03 05-2018 | PPT [slideshare.net]

- 3. Ribosomal protein L2 is involved in the association of the ribosomal subunits, tRNA binding to A and P sites and peptidyl transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Bromamphenicol Use in Cell-Free Transcription-Translation (TX-TL) Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free transcription-translation (TX-TL) systems have emerged as powerful platforms for rapid protein synthesis, prototyping of genetic circuits, and high-throughput screening. The open nature of these systems allows for precise control over the reaction environment, making them ideal for studying the effects of various compounds, including antibiotics, on the processes of transcription and translation. Bromamphenicol, a derivative of chloramphenicol, is an antibiotic that inhibits bacterial protein synthesis. These application notes provide a detailed overview and protocols for the utilization of this compound and its parent compound, chloramphenicol, as tools to modulate and study translation in bacterial cell-free systems.

Chloramphenicol and its derivatives function by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[1][2][3] This binding obstructs the proper positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting peptide bond formation and halting protein synthesis.[1][2] The inhibitory action of these compounds can be context-specific, depending on the nascent peptide sequence.[4]

These notes will guide researchers in utilizing this compound to control protein expression levels, to study ribosome kinetics, and as a selection agent in directed evolution experiments within a cell-free environment.

Data Presentation

| Compound | Apparent Dissociation Constant (KDapp) for Ribosome Binding (μM) | Inhibition of in vitro Protein Synthesis | Reference |

| Chloramphenicol (CLM) | 2.6 ± 1.5 | Near-complete inhibition at 30 μM | [4][5] |

| His-CAM | 0.24 ± 0.06 | Less active inhibitor than CLM | [4] |

| CAM-C4-TPP | 0.61 ± 0.07 | Higher potency than CHL | [5] |

Note: The inhibitory concentrations and binding affinities are dependent on the specific TX-TL system and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific application.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of this compound-mediated translation inhibition.

Experimental Workflow: Determining IC50 of this compound in a TX-TL System

Caption: Workflow for determining the IC50 of this compound.

Experimental Protocols

Protocol 1: Preparation of a Bacterial Cell-Free Extract

This protocol describes a general method for preparing a bacterial cell-free extract suitable for TX-TL experiments. E. coli is a commonly used chassis.

Materials:

-

E. coli strain (e.g., BL21-Rosetta 2)

-

2xYT media (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl)

-

S30A buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium acetate, 1 mM DTT)

-

S30B buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium acetate, 4 mM DTT)

-

Bead beater or sonicator

-

Centrifuge

Procedure:

-

Inoculate a 10 mL starter culture of E. coli in 2xYT media and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of 2xYT media with the overnight culture and grow at 37°C with shaking to an OD600 of 1.5-2.0.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet three times with ice-cold S30A buffer, centrifuging at 5,000 x g for 15 minutes at 4°C after each wash.

-

Resuspend the final cell pellet in S30A buffer at a ratio of 1 mL buffer per 1 g of cell paste.

-

Lyse the cells using a bead beater or sonicator on ice. Monitor lysis to avoid overheating.

-

Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.

-

Collect the supernatant (this is the S30 extract).

-

Incubate the extract at 37°C for 80 minutes to degrade endogenous mRNA and nucleases (run-off reaction).

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Aliquot the supernatant, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This protocol provides a method to determine the inhibitory effect of this compound on protein synthesis in a TX-TL system using a reporter protein (e.g., GFP).[6]

Materials:

-

Prepared bacterial cell-free extract (from Protocol 1)

-

Energy solution (e.g., containing ATP, GTP, CTP, UTP, phosphoenolpyruvate, and amino acids)

-

DNA template encoding a reporter protein (e.g., plasmid with a T7 promoter driving GFP expression)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Nuclease-free water

-

Microplate reader with appropriate filters for the reporter protein

Procedure:

-

Prepare a Master Mix: On ice, prepare a master mix containing the cell-free extract, energy solution, and nuclease-free water. The exact ratios will depend on the specific TX-TL system being used.

-

Prepare this compound Dilutions: Create a serial dilution of the this compound stock solution to cover a range of concentrations (e.g., from 1 µM to 1 mM). Include a no-inhibitor control (solvent only).

-

Set up Reactions: In a 96-well plate or microcentrifuge tubes, combine the master mix, the DNA template (at a final concentration of ~5-10 nM), and the different concentrations of this compound. The final reaction volume is typically 10-15 µL.

-

Incubation: Incubate the reactions at the optimal temperature for the TX-TL system (typically 29-37°C) for 2-4 hours.

-

Measurement: Measure the reporter signal (e.g., GFP fluorescence) at regular intervals or at the end of the incubation period using a microplate reader.

-

Data Analysis:

-

Subtract the background signal (a reaction with no DNA template).

-

Normalize the signal of the inhibitor-treated reactions to the no-inhibitor control.

-

Plot the normalized signal as a function of the logarithm of the this compound concentration to generate a dose-response curve.

-

Fit the data to a suitable model (e.g., a four-parameter logistic regression) to determine the IC50 value (the concentration of inhibitor that reduces the signal by 50%).

-

Protocol 3: Toe-Printing Assay to Map Ribosome Stalling

This advanced protocol can be used to identify the specific sites on an mRNA where ribosomes stall in the presence of this compound.[6]

Materials:

-

Components for a PURE system (purified ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and release factors) or a cell-free extract-based system.

-

mRNA template of interest.

-

Radioactively or fluorescently labeled DNA primer complementary to a region downstream of the coding sequence.

-

Reverse transcriptase.

-

dNTPs.

-

This compound.

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

-

Set up TX-TL Reaction: Assemble the TX-TL reaction with the mRNA template and the desired concentration of this compound. Incubate to allow translation and ribosome stalling.

-

Primer Annealing: Add the labeled primer to the reaction and anneal it to the mRNA.

-

Reverse Transcription: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA strand until it encounters a stalled ribosome, at which point it will dissociate.

-

Analysis:

-